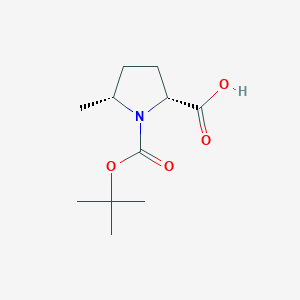

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

Description

(2R,5R)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl substituent at the 5th position of the pyrrolidine ring. Its stereochemistry, (2R,5R), is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes . This compound is commercially available through suppliers like Capot Chemical Co., Ltd. and CymitQuimica, with applications in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name |

(2R,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYEGDCKUEPNE-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as (2R,5R)-5-methylpyrrolidine-2-carboxylic acid.

Protection of Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid follows similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine can be replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Oxalyl chloride in methanol is a mild and efficient reagent for the selective deprotection of the Boc group.

Substitution: Reagents such as lithium borohydride or trimethylsilyltrifluoromethane sulfonate can be used for specific substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized.

Scientific Research Applications

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The deprotection step, which removes the Boc group, allows the free amine to participate in subsequent reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5th Position

a. Phenyl vs. Methyl Substituent

- (2S,5R)-1-Boc-5-phenylpyrrolidine-2-carboxylic acid (CAS 221352-49-4): Replacing the methyl group with a phenyl substituent increases hydrophobicity and steric bulk. The phenyl group enables π-π stacking interactions in biological targets, which is absent in the methyl analog. This modification may reduce aqueous solubility but enhance binding affinity in hydrophobic environments .

b. tert-Butyl vs. Methyl Substituent

Stereochemical Variations

- (2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid (CAS 334769-80-1): This stereoisomer differs in configuration at both the 2nd and 5th positions. Such changes significantly impact molecular conformation, hydrogen-bonding capacity, and interactions with chiral catalysts or enzymes .

- (2S,5R)-1-Boc-5-methylpyrrolidine-2-carboxylic acid : The (2S,5R) diastereomer may exhibit divergent solubility and crystallization behavior compared to the (2R,5R) form, influencing its utility in solid-phase synthesis .

Positional Isomerism

Comparative Data Table

Biological Activity

Overview

(2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, commonly referred to as N-Boc-5-methylpyrrolidine-2-carboxylic acid, is a chiral compound that plays a significant role in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for protecting amine functionalities during various chemical reactions. This compound is recognized for its potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.28 g/mol

- CAS Number : 1657030-28-8

- IUPAC Name : (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid

Biological Activity

The biological activity of (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is primarily linked to its role as a building block in peptide synthesis and its function in enzyme mechanisms and protein interactions. The following sections detail its applications and findings from relevant studies.

Applications in Research

- Peptide Synthesis : The compound is utilized as a precursor in the synthesis of various peptides due to its ability to protect amine groups during the coupling reactions.

- Enzyme Studies : It serves as a substrate or inhibitor in enzyme kinetics studies, helping elucidate enzyme mechanisms.

- Pharmaceutical Development : The compound acts as an intermediate in the synthesis of pharmaceutical agents, contributing to drug discovery efforts.

The mechanism of action involves the Boc group protecting the amine functionality from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in subsequent reactions, making it versatile for further functionalization.

Case Studies and Research Findings

Several studies have explored the biological implications and utility of this compound:

- Peptide Synthesis Efficiency : A study demonstrated that using (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid significantly improved the yield and purity of synthesized peptides compared to traditional methods that did not employ protecting groups.

- Enzyme Interaction Studies : Research indicated that this compound can modulate enzyme activity by acting as a competitive inhibitor for certain proteases, suggesting potential therapeutic applications where enzyme regulation is desired.

- Pharmaceutical Development : In a recent investigation, this compound was integrated into a synthetic pathway for developing novel anti-cancer agents, showcasing its importance in medicinal chemistry.

Stock Solution Preparation Table

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.3617 mL | 21.8083 mL | 43.6167 mL |

| 5 mM | 0.8723 mL | 4.3617 mL | 8.7233 mL |

| 10 mM | 0.4362 mL | 2.1808 mL | 4.3617 mL |

Comparison with Similar Compounds

| Compound Name | Structure Type | Application Area |

|---|---|---|

| tert-Butyl carbamate | Protecting Group | Organic Synthesis |

| N-Boc-hydroxylamine | Protecting Group | Organic Synthesis |

| (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Chiral Compound | Pharmaceutical Development |

Q & A

Basic Questions

Q. What are the established synthetic routes for (2R,5R)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid, and how is stereochemical control achieved?

- Methodology : Synthesis typically involves stereoselective formation of the pyrrolidine ring followed by Boc protection. Starting from a chiral pyrrolidine precursor, the tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA). Methyl substitution at the 5-position is achieved via alkylation or asymmetric hydrogenation to ensure the (5R) configuration. Purification via recrystallization or chiral HPLC ensures enantiomeric purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute stereochemical confirmation. Single crystals are analyzed using programs like SHELXL for structure refinement, which provides precise bond angles and spatial arrangements. Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and optical rotation measurements compared to literature values .

Q. What are the primary applications of this compound in academic research?

- Methodology : The Boc-protected pyrrolidine scaffold is widely used in peptide synthesis (e.g., as a proline analog) and as a chiral building block for pharmaceuticals. Its rigid structure aids in studying conformational effects on biological activity, such as enzyme inhibition or receptor binding. Derivatives are also employed in asymmetric catalysis to induce stereoselectivity .

Advanced Questions

Q. What experimental challenges arise in maintaining stereochemical integrity during large-scale synthesis, and how are they mitigated?

- Methodology : Racemization at the 2-position (carboxylic acid) or 5-position (methyl group) can occur during prolonged reactions or under acidic/basic conditions. Strategies include:

- Using mild deprotection conditions (e.g., TFA in DCM for Boc removal).

- Employing low-temperature reactions to minimize epimerization.

- Monitoring enantiomeric excess via chiral HPLC or capillary electrophoresis .

Q. How can researchers resolve contradictions between computational conformational predictions and experimental crystallographic data?

- Methodology : Discrepancies often arise from solvent effects or crystal packing forces not accounted for in gas-phase DFT calculations. To reconcile:

Perform solvent-phase molecular dynamics simulations (e.g., using Gaussian or AMBER).

Compare experimental (X-ray) torsion angles with computed values.

Validate via solid-state NMR or IR spectroscopy to assess hydrogen bonding networks .

Q. What strategies optimize the yield of Boc protection in sterically hindered pyrrolidine derivatives?

- Methodology : Steric hindrance at the nitrogen atom can reduce Boc incorporation efficiency. Solutions include:

- Using bulky bases (e.g., DBU) to deprotonate the amine selectively.

- Microwave-assisted synthesis to enhance reaction kinetics.

- Pre-forming the amine-Boc₂O complex in non-polar solvents (e.g., toluene) to improve regioselectivity .

Q. How do researchers address low solubility of this compound in aqueous buffers for biological assays?

- Methodology : Solubility is enhanced via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.